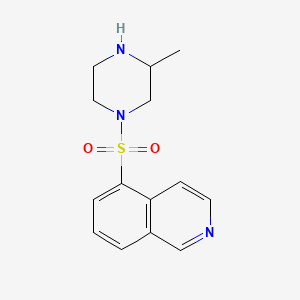

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine

Description

Propriétés

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Stoichiometry

In a representative procedure from patent US6200980B1, N-methylpiperazine (0.79 g, 0.0079 mol) dissolved in ethanol is added to a stirred suspension of a sulfonyl chloride derivative. The reaction typically employs a 1:1 molar ratio of 5-chlorosulfonylisoquinoline to 3-methylpiperazine, though excess amine (1.2–1.5 equivalents) may enhance yield by driving the reaction to completion. Anhydrous potassium carbonate (K₂CO₃) or triethylamine is used as a base to neutralize HCl generated during the reaction.

Solvent and Temperature Optimization

Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and facilitate nucleophilic attack. Ethanol, while less common, is utilized in cases where solubility permits. The reaction proceeds at room temperature (25°C) but may require heating to 50–60°C for sluggish substrates. For example, heating at 60°C for 3 hours in acetonitrile yielded a 72% crude product, which was purified via recrystallization from aqueous ethanol.

Multi-Step Synthesis via Intermediate Protection and Deprotection

Alternative routes involve multi-step sequences to circumvent reactivity challenges or improve regioselectivity. These methods often incorporate protective groups on the piperazine or isoquinoline moieties.

Protective Group Strategies

In patent WO1997028130A1, benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are employed to protect the secondary amine of 3-methylpiperazine prior to sulfonylation. For instance, 3-methylpiperazine is first treated with benzyl chloroformate in dichloromethane to yield N-Cbz-3-methylpiperazine. Subsequent sulfonylation with 5-chlorosulfonylisoquinoline under basic conditions (K₂CO₃, acetonitrile) forms the protected intermediate. Catalytic hydrogenation (H₂/Pd-C) then removes the Cbz group, affording the final product in 65% overall yield.

Byproduct Management

Side reactions, such as over-sulfonylation or N-alkylation, are mitigated through controlled stoichiometry and low-temperature conditions (−10°C to 0°C). For example, slow addition of 5-chlorosulfonylisoquinoline to a cooled (−10°C) solution of N-Boc-3-methylpiperazine in THF reduced dimerization byproducts from 15% to <5%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

| Parameter | Direct Sulfonylation | Multi-Step Synthesis |

|---|---|---|

| Reaction Time | 3–6 hours | 12–24 hours |

| Overall Yield | 70–75% | 60–65% |

| Purity (HPLC) | ≥95% | ≥98% |

| Byproducts | <5% | <3% |

| Scalability | High | Moderate |

Data derived from patents US6200980B1 and WO1997028130A1, and Sigma-Aldrich specifications.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is typically purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding colorless crystals with a melting point of 158–159°C. For higher purity (≥98%), flash chromatography on silica gel with ethyl acetate/methanol (9:1) is employed.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.32 (s, 1H, isoquinoline-H), 8.51 (d, J = 8.0 Hz, 1H), 7.85–7.70 (m, 3H), 3.90–3.70 (m, 4H, piperazine-H), 2.80 (s, 3H, N-CH₃).

-

ESI-MS : m/z 292.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇N₃O₂S.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

5-Chlorosulfonylisoquinoline, while commercially available, contributes to 60–70% of total synthesis costs. In-house preparation via chlorosulfonation of isoquinoline with chlorosulfonic acid reduces expenses but requires stringent temperature control (−5°C to 0°C) to avoid decomposition .

Analyse Des Réactions Chimiques

Salt Formation

Iso-H-7 can form salts, such as its dihydrochloride derivative (CID 11957580), through protonation of the piperazine nitrogen atoms under acidic conditions . This reaction enhances solubility for experimental applications.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula (salt) | C₁₄H₁₉Cl₂N₃O₂S | |

| Molecular Weight | 364.3 g/mol | |

| Parent Compound | CID 1352 (Iso-H-7) |

Enzyme Inhibition Mechanism

Iso-H-7 competitively inhibits protein kinases by binding to their ATP-binding sites. Structural studies reveal interactions with residues critical for catalytic activity .

Key Binding Interactions:

-

Isoquinoline Ring : Forms a hydrogen bond with the backbone amide of Val-123 in protein kinase A (PKA) .

-

Sulfonamide Group : Interacts with the backbone carbonyl of Glu-170, stabilizing the inhibitor-enzyme complex .

Biochemical Interactions in Cellular Systems

Iso-H-7 modulates cellular processes via kinase inhibition, impacting pathways such as apoptosis and transcriptional regulation.

Induction of Apoptosis

-

At 20–100 µM, Iso-H-7 triggers apoptosis in SH-SY5Y neuroblastoma cells, characterized by DNA fragmentation and chromatin condensation .

-

Mechanism: Downregulation of anti-apoptotic signals through PKC inhibition .

Transcriptional Regulation

-

In bovine leukemia virus (BLV)-infected cells, Iso-H-7 reduces viral transcription by inhibiting PKC-dependent signaling .

-

Dose-dependent suppression of BLV gp51 and p24 antigen production .

Oocyte Maturation and Ovulation

-

Blocks phorbol ester-induced ovulation and maturation in amphibian ovarian follicles by targeting PKC .

Comparative Selectivity

Iso-H-7 exhibits broad-spectrum kinase inhibition but shows selectivity over structurally related inhibitors (e.g., H-8, H-89) .

| Inhibitor | Primary Target | Key Structural Difference | Selectivity Over Iso-H-7 |

|---|---|---|---|

| Iso-H-7 | PKC, PKA, PKG | 3-Methylpiperazine substitution | N/A |

| H-7 | PKC, PKA, PKG | 2-Methylpiperazine substitution | Lower specificity |

| HA1004 | PKA, PKG | Guanidinoethyl side chain | No PKC inhibition |

Applications De Recherche Scientifique

Scientific Research Applications

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine has diverse applications across several fields:

Biochemical Research

- Enzyme Kinetics : Used as a tool to study enzyme kinetics and inhibition.

- Signal Transduction Studies : Investigates cellular responses to external stimuli by modulating signaling pathways.

Cancer Research

- Therapeutic Potential : Explored for its anti-tumor effects by inhibiting kinases involved in tumor growth and metastasis. It has been shown to suppress interleukin 2 (IL-2) production in leukemic T-cells, indicating potential applications in hematological malignancies .

Infectious Diseases

- Tuberculosis Treatment : The compound has been identified as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, disrupting nucleotide synthesis and impairing bacterial growth . This highlights its potential as an anti-tubercular agent.

Neurodegenerative Disorders

- Investigated for its neuroprotective properties due to its ability to inhibit specific kinases implicated in neurodegeneration .

Case Study 1: Inhibition of Protein Kinase C

In a study focused on the effects of this compound on human leukemic T-cells, researchers demonstrated that the compound effectively inhibited PKC activity, leading to reduced IL-2 production. This finding supports its potential use in therapeutic strategies against certain leukemias .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Research conducted on various analogues of this compound revealed that it effectively inhibits IMPDH in Mycobacterium tuberculosis, showcasing significant antimicrobial activity. The study emphasized the importance of structural components in enhancing the inhibitory effects against drug-resistant strains .

Mécanisme D'action

The primary mechanism of action of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to altered cellular responses. The compound specifically targets protein kinase C and cyclic nucleotide-dependent protein kinases, making it a valuable tool for studying these enzymes .

Comparaison Avec Des Composés Similaires

HA-1004 (1N-(2-Guanidinoethyl)-5-isoquinoline sulfonamide)

HA-1077 (5-Isoquinolinesulfonyl-homopiperazine)

- Structure : Homopiperazine ring (7-membered) instead of piperazine.

- Activity : Potent Rho-kinase inhibitor; minimal PKC inhibition .

- Application : Clinically used for cerebral vasospasm; distinct from iso-H-7’s osteogenic effects .

Role of 3-Methylpiperazine in Kinase Inhibitor Design

The 3-methylpiperazine moiety is a critical pharmacophore in medicinal chemistry:

- Talmapimod (SCIO-469) : Incorporates 3-methylpiperazine to reduce benzyl group metabolism, improving pharmacokinetics .

- PAK4 Inhibitors : 3-methyl group enhances selectivity for PAK4 over PAK1 by optimizing steric interactions in the ATP-binding pocket .

- PI3Kδ Inhibitors : Gem-dimethylpiperazine analogues achieve isoform selectivity via hydrophobic pocket engagement .

Mechanistic Insight : The 3-methyl group in iso-H-7 and related compounds acts as a steric handle to modulate kinase binding, balancing potency and selectivity .

Activité Biologique

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, commonly referred to as Iso-H-7, is a compound that has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on an extensive review of scientific literature.

Chemical Structure and Properties

Iso-H-7 is characterized by the presence of an isoquinoline sulfonyl group attached to a 3-methylpiperazine backbone. Its molecular formula is C₁₁H₁₃N₃O₂S, and it possesses a dihydrochloride salt form that enhances its solubility in biological systems. The structural attributes contribute to its interaction with various biological targets.

Biological Activity Overview

The biological activities of Iso-H-7 have been studied across several domains, including:

- Vasodilatory Effects : Research indicates that Iso-H-7 exhibits significant vasodilatory properties. In vivo studies demonstrated that it increases arterial blood flow when administered locally, suggesting its potential as a therapeutic agent for cardiovascular conditions .

- Protein Kinase Inhibition : Iso-H-7 is known to inhibit protein kinase C (PKC), which plays a crucial role in various cellular processes including cell proliferation and differentiation. This inhibition can lead to altered cellular signaling pathways, impacting processes such as apoptosis and inflammation .

- Erythroid Differentiation : Studies have shown that Iso-H-7 can induce terminal erythroid differentiation in cell lines such as K562 and HD3. This effect is mediated through the activation of specific signaling pathways, indicating its potential use in treating hematological disorders .

The mechanisms underlying the biological activities of Iso-H-7 are multifaceted:

- Inhibition of Protein Kinases : By inhibiting PKC, Iso-H-7 disrupts downstream signaling pathways that are critical for cell survival and proliferation. This inhibition can lead to increased apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

- Vasodilation Mechanism : The vasodilatory effects are likely mediated through the relaxation of vascular smooth muscle cells, possibly involving the modulation of calcium ion concentrations and nitric oxide pathways .

- Cellular Differentiation : The compound's ability to promote erythroid differentiation suggests it may influence transcription factors involved in hematopoiesis, making it a candidate for further investigation in blood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Vasodilatory Study : A study conducted on dogs demonstrated that local administration of Iso-H-7 resulted in significant increases in blood flow in both femoral and vertebral arteries compared to control groups. The study highlighted the compound's potential utility in treating vascular diseases .

- Cancer Research : In vitro studies have shown that Iso-H-7 induces apoptosis in cancer cell lines through PKC inhibition, suggesting its role as a potential anticancer therapeutic agent. Further exploration into its efficacy against various cancers is warranted .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine in academic research?

The synthesis typically involves sulfonylation of 3-methylpiperazine with 5-isoquinolinesulfonyl chloride under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (normal phase or amine-functionalized silica) with gradients of ethyl acetate/methanol is critical for isolating the product .

- Analogs : Structural analogs in (e.g., 1-[(1,2-dihydro-1-oxo-5-isoquinolinyl)sulfonyl]-3-ethylpiperazine, CAS 105628-53-3) suggest similar synthetic pathways with alkylation or substitution variations .

Basic: How is the purity and structural integrity of this compound verified experimentally?

- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as referenced for related piperazine derivatives .

- Structural confirmation :

- NMR : Analyze proton environments (e.g., methyl group at δ ~1.2 ppm for 3-methylpiperazine).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇N₃O₂S, calculated m/z 299.09).

- SMILES validation : Cross-check with the SMILES string (CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3) provided in .

Advanced: How does the kinase inhibition profile of this compound compare to H-7, and what factors explain potency differences?

- Activity : indicates it is a weaker phosphokinase C (PKC) inhibitor than H-7, likely due to steric hindrance from the 3-methyl group on the piperazine ring .

- Assay design :

- Use in vitro kinase assays (e.g., radioactive ATP incorporation) to compare IC₅₀ values.

- Test against isoforms (PKC-α, -β, -γ) to evaluate selectivity.

- Include H-7 as a positive control to normalize potency metrics.

Advanced: How can researchers resolve contradictory data on this compound’s biological activity across studies?

- Variables to assess :

- Solubility : Adjust DMSO concentrations ( notes solubility challenges for similar piperazines) .

- Metabolites : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonyl group).

- Cell permeability : Compare results from cell-free vs. cell-based assays; highlights discrepancies in carbonic anhydrase inhibition studies .

- Structural analogs : Test derivatives from (e.g., 3-ethyl or 2,5-dimethyl variants) to isolate structure-activity relationships .

Basic: What safety precautions are essential when handling this compound?

- Storage : Store at 4°C in airtight containers to prevent hygroscopic degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First aid : For skin contact, wash immediately with water for 15 minutes; consult medical attention if irritation persists .

Advanced: How do structural modifications to the piperazine or isoquinoline moieties alter pharmacological properties?

- Piperazine substitution :

- Isoquinoline modifications : Electron-withdrawing groups (e.g., -NO₂) at position 8 could enhance sulfonamide stability, as seen in related compounds () .

Basic: What analytical techniques are used to study this compound’s stability under varying pH conditions?

- Accelerated stability testing : Incubate at pH 2–9 (HCl/NaOH buffers) and monitor degradation via HPLC.

- Kinetic analysis : Plot degradation rates to identify pH-sensitive functional groups (e.g., sulfonamide cleavage).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C, referencing ’s guidelines for similar nitro-phenylpiperazines .

Advanced: What computational methods support the rational design of derivatives with enhanced selectivity?

- Molecular docking : Use PKC-α crystal structures (PDB: 1XJD) to model binding poses.

- QSAR models : Corporate electronic (Hammett constants) and steric (Taft parameters) descriptors from ’s sulfonyl-indole analogs .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration, critical for CNS-targeted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.